2-(2,2,2-Trifluoroethyl)isonicotinic acid
Description
2-(2,2,2-Trifluoroethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by a trifluoroethyl group (-CH₂CF₃) at the 2-position of the pyridine ring. This modification introduces significant electronic and steric effects due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. Such structural features enhance metabolic stability and influence bioavailability, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation .
Properties
CAS No. |
1256809-68-3 |
|---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)4-6-3-5(7(13)14)1-2-12-6/h1-3H,4H2,(H,13,14) |
InChI Key |
SQFRQIVMMHGETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed trifluoroethylation of isonicotinic acid derivatives using trifluoroethyl iodide as the trifluoroethylating agent . This reaction is usually carried out under mild conditions, with the presence of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of 2-(2,2,2-trifluoroethyl)isonicotinic acid may involve the use of more cost-effective and scalable methods. For instance, the reaction of isonicotinic acid with trifluoroethyl iodide in the presence of a copper catalyst can be employed. This method offers a higher yield and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The trifluoroethyl group can be coupled with other aromatic or aliphatic groups through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases: Potassium carbonate or sodium hydroxide for substitution reactions.
Major Products Formed: The major products formed from these reactions include various trifluoroethylated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of enzymes or the modulation of receptor activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural features and molecular properties of 2-(2,2,2-Trifluoroethyl)isonicotinic acid and analogous compounds:
Physicochemical and Pharmacological Properties
- Lipophilicity : The aliphatic -CH₂CF₃ group increases lipophilicity relative to aromatic fluorine substituents (e.g., ), improving membrane permeability but possibly reducing solubility.
- Acidity: Unlike hydroxyl-bearing analogs (), the target compound lacks hydrogen-bond donors, reducing its acidity and limiting direct interactions with polar protein residues.
Research Findings and Implications
- Fluorine’s Role : Fluorine substituents improve bioavailability and resistance to oxidative metabolism, as seen in . The trifluoroethyl group balances these effects while introducing conformational flexibility absent in rigid trifluoromethyl analogs .
- Comparative Activity : Chlorine in increases electrophilicity, making it more reactive in nucleophilic environments compared to the target compound. Hydroxyl groups in and enable pH-dependent solubility, a feature absent in the target.
Biological Activity
2-(2,2,2-Trifluoroethyl)isonicotinic acid is a derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a trifluoroethyl group, which may influence its pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of isonicotinic acid, including 2-(2,2,2-Trifluoroethyl)isonicotinic acid, exhibit antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains, potentially making them useful in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The anti-inflammatory properties of isonicotinic acid derivatives are well-documented. Compounds similar to 2-(2,2,2-Trifluoroethyl)isonicotinic acid have been shown to reduce inflammation markers in animal models. For instance, in a carrageenan-induced paw edema test, certain derivatives demonstrated significant inhibition of edema development and pro-inflammatory cytokines .
Anticancer Activity
There is emerging evidence suggesting that 2-(2,2,2-Trifluoroethyl)isonicotinic acid may possess anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines and inhibit tumor growth by interfering with cellular signaling pathways critical for cancer progression.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various isonicotinic acid derivatives, 2-(2,2,2-Trifluoroethyl)isonicotinic acid was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(2,2,2-Trifluoroethyl)isonicotinic acid | 32 | Staphylococcus aureus |
| Control Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |
| Control Antibiotic (e.g., Ampicillin) | 32 | Escherichia coli |
Case Study 2: Anti-inflammatory Activity
A recent study focused on the anti-inflammatory effects of various substituted isonicotinic acids. The results indicated that 2-(2,2,2-Trifluoroethyl)isonicotinic acid significantly reduced paw edema in rats when administered at doses of 20 mg/kg compared to a control group treated with saline .
| Treatment | Paw Edema (mm) | Percentage Inhibition (%) |
|---|---|---|
| Control (Saline) | 10.5 | - |
| 20 mg/kg 2-(Trifluoroethyl) | 4.5 | 57 |
| Diclofenac (10 mg/kg) | 3.0 | 71 |
Toxicity and Safety Profile
Toxicity assessments indicate that 2-(2,2,2-Trifluoroethyl)isonicotinic acid has low predicted toxicity levels based on preliminary studies. It falls within classes III-VI of toxicity parameters and shows minimal side effects related to hepatotoxicity and mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
